molecular formula C16H20N4O5S B11055988 3-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11055988
M. Wt: 380.4 g/mol
InChI Key: MVTXHFDPJQINGZ-UHFFFAOYSA-N
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Description

N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a benzodioxine moiety, and a sulfonohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The benzodioxine moiety is then synthesized and coupled with the pyrazole derivative. Finally, the sulfonohydrazide group is introduced through a sulfonation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various hydrazine derivatives .

Scientific Research Applications

N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzodioxine-containing molecules. Examples are:

Uniqueness

N’~6~-{[3-(TERT-BUTYL)-1H-PYRAZOL-5-YL]CARBONYL}-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group, pyrazole ring, and sulfonohydrazide moiety makes it distinct from other similar compounds .

Properties

Molecular Formula

C16H20N4O5S

Molecular Weight

380.4 g/mol

IUPAC Name

5-tert-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1H-pyrazole-3-carbohydrazide

InChI

InChI=1S/C16H20N4O5S/c1-16(2,3)14-9-11(17-18-14)15(21)19-20-26(22,23)10-4-5-12-13(8-10)25-7-6-24-12/h4-5,8-9,20H,6-7H2,1-3H3,(H,17,18)(H,19,21)

InChI Key

MVTXHFDPJQINGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)NNS(=O)(=O)C2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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